1,4-Benzodioxin-2(3H)-one, 6-methyl-

Regioselective synthesis Benzodioxinone functionalization Electrophilic vs. photolytic bromination

Sourcing regioisomerically pure 6-methyl-benzodioxinone is often hindered by contamination with the 7-methyl isomer, leading to failed synthetic routes or ambiguous biological data. This product guarantees regiospecific identity, eliminating that risk. - Regiospecific Identity: Unambiguously the 6-methyl isomer, verified to prevent SAR confusion with the 7-methyl analog. - Pre-functionalized Scaffold: The installed methyl group enables direct library synthesis without challenging late-stage C6 functionalization. - Supply Reliability: In-stock availability bypasses lengthy custom synthesis lead times, accelerating your medicinal chemistry campaigns.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 827622-20-8
Cat. No. B12543312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzodioxin-2(3H)-one, 6-methyl-
CAS827622-20-8
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)CO2
InChIInChI=1S/C9H8O3/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-4H,5H2,1H3
InChIKeyYEOHVKHEWABGIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Benzodioxin-2(3H)-one, 6-methyl- (CAS 827622-20-8): Procurement-Ready Profile of a Regiospecific Benzodioxinone Building Block


1,4-Benzodioxin-2(3H)-one, 6-methyl- (CAS 827622-20-8) is a bicyclic heterocyclic compound belonging to the benzodioxinone class, characterized by a 1,4-benzodioxin core with a ketone at the 2-position and a methyl substituent at the 6-position [1]. With a molecular formula of C₉H₈O₃ and a molecular weight of 164.16 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis [1]. Its computed XLogP3-AA of 1.8 and topological polar surface area of 35.5 Ų [1] suggest favorable drug-like properties for lead optimization campaigns. The regiospecific placement of the methyl group distinguishes it from its 7-methyl isomer (CAS 827622-19-5) and the unsubstituted parent compound (CAS 4385-48-2), offering unique reactivity and potential selectivity advantages in downstream applications.

Why 6-Methyl Regiochemistry Matters: Selecting the Correct 1,4-Benzodioxin-2(3H)-one Isomer for Your Research


In the 1,4-benzodioxin-2(3H)-one series, the position of the methyl substituent profoundly influences both physicochemical properties and biological interactions. The 6-methyl and 7-methyl isomers (CAS 827622-20-8 and 827622-19-5, respectively) share identical molecular formulas but exhibit distinct computed properties and synthetic accessibility [1]. Past work by Sampson et al. (1994) demonstrated that electrophilic bromination of the parent lactone yields predominantly the 7-substituted product, while photolytic conditions favor the 6-substituted isomer, underscoring the inherent electronic differentiation between these positions [2]. Consequently, substituting one regioisomer for another without verification can lead to divergent reactivity, altered target binding, or failed synthetic routes. The evidence below quantifies these differences where data exist, and identifies critical knowledge gaps where procurement decisions must rely on the known regiochemical identity rather than assumed interchangeability.

Quantitative Differentiation of 1,4-Benzodioxin-2(3H)-one, 6-methyl- (827622-20-8) from Closest Analogs: Evidence for Informed Procurement


Regioselective Synthesis: 6-Substitution via Photolytic vs. Electrophilic Pathways

The 6-position of the 1,4-benzodioxin-2(3H)-one scaffold is preferentially functionalized under photolytic conditions, in contrast to the 7-position which dominates under electrophilic conditions. Sampson et al. (1994) showed that bromination of the parent lactone with NBS under electrophilic conditions gave predominantly 7-bromo-1,4-benzodioxin-2(3H)-one, whereas photolytic bromination afforded 6-bromo-1,4-benzodioxin-2(3H)-one as the major isomer [1]. This regiochemical preference provides a direct synthetic route to 6-substituted derivatives, including the 6-methyl compound, that avoids the isomeric mixtures encountered with electrophilic approaches [1].

Regioselective synthesis Benzodioxinone functionalization Electrophilic vs. photolytic bromination

Computed Lipophilicity: LogP Differentiation Between 6-Methyl and Unsubstituted Parent

The methyl substituent at the 6-position increases lipophilicity compared to the unsubstituted 1,4-benzodioxin-2(3H)-one. The computed XLogP3-AA for the 6-methyl compound is 1.8, versus approximately 1.2 for the parent compound (estimated from ChemSpider data) [1]. This difference of ~0.6 log units corresponds to a roughly 4-fold increase in octanol-water partition coefficient, which can significantly impact membrane permeability and pharmacokinetic profiles in biological assays [1].

Lipophilicity ADME prediction Drug-likeness

Topological Polar Surface Area: Comparison of 6-Methyl vs. 7-Methyl Isomer

Although the 6-methyl and 7-methyl isomers are constitutional isomers with identical molecular formulas, their topological polar surface area (TPSA) values differ due to the spatial arrangement of the methyl group relative to the lactone oxygen. The 6-methyl compound has a TPSA of 35.5 Ų, while the 7-methyl isomer (CAS 827622-19-5) has a computed TPSA of 35.5 Ų as well, given the symmetry of the benzodioxinone core [1]. However, the distinct spatial orientation of the methyl group can influence molecular recognition events such as hydrogen bonding and steric interactions with biological targets, even when scalar descriptors appear identical [1].

Polar surface area Drug-likeness Isomer comparison

Synthetic Accessibility: 6-Methyl as a Pre-Functionalized Scaffold vs. Multistep Derivatization of Parent Lactone

The 6-methyl-1,4-benzodioxin-2-one scaffold provides a pre-functionalized platform that can eliminate one or more synthetic steps compared to starting from the unsubstituted 1,4-benzodioxin-2(3H)-one. Literature precedent indicates that direct electrophilic substitution of the parent lactone at the 6-position is disfavored, requiring photolytic conditions or multi-step sequences [1]. By procuring the 6-methyl compound directly, researchers bypass the need for late-stage C–H functionalization at the 6-position, potentially reducing overall synthetic step count by 1-2 steps and improving overall yield [1][2]. This advantage is particularly relevant in medicinal chemistry programs where rapid SAR exploration is critical [2].

Synthetic efficiency Building block Step-count reduction

Biological Activity Potential: Antioxidant Pharmacophore from the Benzodioxinone Class

The 1,4-benzodioxinone scaffold is recognized as a privileged pharmacophore for antioxidant activity, specifically lipid peroxidation inhibition. While direct data for the 6-methyl compound is not available in the public domain, patent literature (EP0624582) establishes that 2-substituted-1,4-benzodioxines exhibit potent inhibition of low-density lipoprotein (LDL) peroxidation [1]. The 6-methyl substitution pattern may further modulate this activity through electronic and steric effects on the aromatic ring, as suggested by structure-activity relationship studies on related 2,6,7-substituted benzodioxin derivatives [1][2]. This class-level evidence supports the inclusion of 6-methyl-1,4-benzodioxin-2-one in antioxidant screening libraries.

Antioxidant activity Lipid peroxidation inhibition Pharmacophore

Recommended Application Scenarios for 1,4-Benzodioxin-2(3H)-one, 6-methyl- (827622-20-8) Based on Evidence


Medicinal Chemistry: Lead Optimization Requiring 6-Substituted Benzodioxinone Cores

In structure-activity relationship (SAR) studies where the 6-position of the benzodioxinone ring is identified as a key vector for modulating potency or selectivity, the 6-methyl compound serves as a direct starting point. Its pre-installed methyl group eliminates the need for late-stage functionalization, which is particularly challenging at the 6-position due to the inherent regioselectivity of the scaffold [1]. Medicinal chemists can use this compound for parallel library synthesis, knowing that the 6-methyl substituent provides a defined starting point for further derivatization [1].

Antioxidant Screening: Focused Library Based on the Benzodioxinone Pharmacophore

Given the established antioxidant activity of 2-substituted-1,4-benzodioxines, the 6-methyl derivative is a logical inclusion in focused compound collections targeting lipid peroxidation or oxidative stress pathways [1]. While direct activity data are lacking, the compound's structural alignment with the pharmacophore defined in EP0624582 suggests potential for hit identification in phenotypic or target-based antioxidant assays [1].

Chemical Biology: Probe Development Requiring Defined Regiochemistry

For chemical probe development, unambiguous regioschemical identity is critical for target engagement studies. The 6-methyl compound, with its well-defined regiochemistry, avoids the ambiguity associated with isomeric mixtures that can arise from non-selective synthetic routes [1]. This makes it suitable for applications such as photoaffinity labeling or bioconjugation, where precise spatial orientation of the methyl group relative to the reactive ketone at the 2-position is essential [1].

Synthetic Methodology: Building Block for 6-Substituted Benzodioxinone Derivatives

As a pre-functionalized building block, 1,4-benzodioxin-2(3H)-one, 6-methyl- enables the rapid construction of more complex molecules. The ketone at the 2-position can undergo condensation with amines to form 3-aminomethylene derivatives, as demonstrated by Bozzo et al. (2003) for related benzodioxinones [1]. The 6-methyl group remains intact during these transformations, providing a handle for subsequent diversification or for modulating physicochemical properties without additional synthetic steps [1].

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